Z-9-Hexadecen-1-ol acetate
CAS No.: 34010-20-3
VCID: VC20774431
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Z-9-Hexadecen-1-ol acetate, also known as 9Z-Hexadecenyl acetate, is a long-chain fatty acid ester characterized by its molecular formula Biological ActivityZ-9-Hexadecen-1-ol acetate plays a significant role in sexual communication among insects. It is found in the pheromone glands of certain moth species and is critical for attracting mates. Research indicates that this compound can influence mating behaviors, thereby affecting reproductive success. Mechanism of ActionThe primary mechanism through which Z-9-Hexadecen-1-ol acetate exerts its effects involves binding to specific olfactory receptors in insects. This interaction triggers behavioral responses such as attraction and mating. Synthetic RoutesThe synthesis of Z-9-Hexadecen-1-ol acetate typically involves the esterification of Z-9-Hexadecen-1-ol with acetic acid or acetic anhydride, often using catalysts like sulfuric acid or p-toluenesulfonic acid. Industrial Production MethodsIn industrial settings, production follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and enhance yield and purity. Chemical ReactionsZ-9-Hexadecen-1-ol acetate can participate in various chemical reactions:
Research FindingsRecent studies have highlighted the potential applications of Z-9-Hexadecen-1-ol acetate beyond its role as a pheromone: Virucidal ActivityStudies have suggested that Z-9-Hexadecen-1-ol acetate may have virucidal effects against herpes simplex virus type 2 (HSV-2) at concentrations around 10 mM. Comparison with Similar CompoundsZ-9-Hexadecen-1-ol acetate shares structural similarities with other long-chain fatty alcohols and their derivatives:
|
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 34010-20-3 | ||||||||||||||||||||
Product Name | Z-9-Hexadecen-1-ol acetate | ||||||||||||||||||||
Molecular Formula | C18H34O2 | ||||||||||||||||||||
Molecular Weight | 282.5 g/mol | ||||||||||||||||||||
IUPAC Name | [(Z)-hexadec-9-enyl] acetate | ||||||||||||||||||||
Standard InChI | InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8- | ||||||||||||||||||||
Standard InChIKey | VAKBQCYSUVICLV-HJWRWDBZSA-N | ||||||||||||||||||||
Isomeric SMILES | CCCCCC/C=C\CCCCCCCCOC(=O)C | ||||||||||||||||||||
SMILES | CCCCCCC=CCCCCCCCCOC(=O)C | ||||||||||||||||||||
Canonical SMILES | CCCCCCC=CCCCCCCCCOC(=O)C | ||||||||||||||||||||
Synonyms | hexadec-9-enyl acetate;Z9-16Ac; | ||||||||||||||||||||
PubChem Compound | 5363285 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume